1-(3-Cyanopropyl)-3-methylimidazolium chloride CAS number 683224-96-6
1-(3-Cyanopropyl)-3-methylimidazolium chloride CAS number 683224-96-6
An In-Depth Technical Guide to 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6): A Task-Specific Ionic Liquid for Advanced Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Cyanopropyl)-3-methylimidazolium chloride, CAS number 683224-96-6, a nitrile-functionalized or "task-specific" ionic liquid (TSIL). We will explore its fundamental physicochemical properties, outline a representative synthesis protocol, and delve into its established and potential applications, particularly in the fields of catalysis and advanced organic synthesis. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, explaining the causal relationships behind its unique characteristics and utility. Safety, handling, and storage protocols are also detailed to ensure its effective and safe implementation in a research and development setting.
The Emergence of Task-Specific Ionic Liquids (TSILs)
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvency have established them as "green" alternatives to volatile organic solvents.[1] The innovation within the field has progressed from simple dialkylimidazolium salts to a more sophisticated class: Task-Specific Ionic Liquids (TSILs).
A TSIL is an ionic liquid where a functional group is covalently tethered to the cation or anion, imparting specific chemical properties or reactivity.[2] This functionalization allows the IL to go beyond being a passive solvent and participate directly in chemical processes, such as chelation, catalysis, or targeted molecular interactions. 1-(3-Cyanopropyl)-3-methylimidazolium chloride is a prime example, where the terminal nitrile (-C≡N) group on the propyl chain introduces unique polarity and coordinating capabilities, setting it apart from standard alkyl-substituted ILs.
Caption: From General IL to Task-Specific IL (TSIL).
Physicochemical Properties and Characterization
1-(3-Cyanopropyl)-3-methylimidazolium chloride is an off-white, powdered solid at standard conditions.[3][4] Its physical state is a direct consequence of its specific ionic structure and relatively high melting point compared to many other common ILs. The molecular formula is C8H12ClN3 with a molecular weight of 185.65 g/mol .[3][5][6]
Caption: Structure of 1-(3-Cyanopropyl)-3-methylimidazolium chloride.
A summary of its key quantitative properties is presented below. The high boiling point is particularly noteworthy, indicating excellent thermal stability that makes it suitable for a wide range of applications, including high-temperature reactions.[3]
| Property | Value | Source(s) |
| CAS Number | 683224-96-6 | [4][5][7] |
| Molecular Formula | C8H12ClN3 | [3][5][6] |
| Molecular Weight | 185.65 g/mol | [3][6][7] |
| Appearance | Off-white solid/powder | [3][4][7] |
| Melting Point | 90.3 °C | [3][4] |
| Boiling Point | 256 to 260 °C (at 760 Torr) | [3][4] |
| Density | 1.30 g/cm³ (at 20 °C, 760 Torr) | [3][4] |
| Purity | ≥98.5% | [7][8] |
| Water Content | ≤0.5% | [7][8] |
Synthesis and Purification Workflow
The synthesis of 1-(3-Cyanopropyl)-3-methylimidazolium chloride follows a standard quaternization reaction, which is a type of nucleophilic substitution.[9] This involves the reaction of 1-methylimidazole with an alkylating agent, in this case, 4-chlorobutyronitrile. The lone pair of electrons on the tertiary nitrogen of the imidazole ring attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming the new C-N bond.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing imidazolium-based ionic liquids.[9][10]
-
Reactor Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is purged with dry nitrogen to maintain an inert atmosphere, as ionic liquids can be hygroscopic.
-
Charging Reactants: Charge the flask with equimolar amounts of 1-methylimidazole and 4-chlorobutyronitrile. Causality Note: Using a slight excess of the more volatile reactant can be considered, but an equimolar ratio is typically sufficient for this high-yielding reaction.
-
Reaction: Heat the stirred mixture to 70-80 °C using an oil bath. The reaction is typically exothermic but may require initial heating to proceed at a practical rate. Monitor the reaction progress; it is often complete within 24-48 hours, usually indicated by the formation of a viscous liquid or solid product.
-
Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent, such as ethyl acetate or diethyl ether, to the flask and stir vigorously. Trustworthiness Note: This washing step is critical. The ionic liquid product is immiscible in these solvents, while unreacted starting materials and non-polar impurities will be partitioned into the solvent phase. Repeating this wash (2-3 times) ensures high purity.
-
Isolation & Drying: Carefully decant the ethyl acetate wash layer. The remaining product is then dried under high vacuum at an elevated temperature (e.g., 60-70 °C) for several hours to remove any residual solvent and trace amounts of water. The final product should be an off-white solid.[3]
-
Validation: The structure and purity of the synthesized TSIL should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Purity can be further assessed by elemental analysis.
Applications in Research and Development
The presence of the nitrile functional group makes this TSIL highly effective in specific applications where polarity and metal coordination are advantageous.
Catalyst Stabilization and Solvation
1-(3-Cyanopropyl)-3-methylimidazolium chloride has been successfully used to prepare ionic polymers that act as stabilizers for palladium nanoparticle catalysts.[7] These stabilized nanoparticles are highly effective in the hydrogenation of alkenes and arenes.[7]
-
Mechanistic Insight: The nitrile group can coordinate with the surface of the palladium nanoparticles, preventing their agglomeration and deactivation. This stabilization is crucial for maintaining high catalytic activity and enabling catalyst recycling, a key principle of green chemistry. The ionic nature of the polymer matrix also helps in immobilizing the catalyst, simplifying product separation.
Solvent in Advanced Organic Synthesis
This TSIL serves as a superior solvent medium for certain transition-metal-catalyzed cross-coupling reactions.[7]
-
Suzuki and Stille Couplings: It has demonstrated excellent performance in these fundamental carbon-carbon bond-forming reactions.[7] The advantages stem from its ability to dissolve both organic substrates and inorganic bases, its high thermal stability allowing for a wide reaction temperature window, and its potential to improve catalyst retention and recyclability.
-
Synthesis of 4-arylthio-1,2-oxazoles: It is used as a solvent in the Pd-NHC catalyzed reaction between aryl iodides and acetylenic oximes.[7] The polarity and coordinating ability of the nitrile group can influence the catalyst's electronic properties and stability, leading to improved yields and selectivity.
Potential in Drug Development and Biocompatible Systems
While this specific compound has defined hazard classifications, the broader class of functionalized ILs is being explored in drug development.[1] ILs can enhance the solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[1] Hydrophilic ILs, including those with nitrile or hydroxyl functionalities, are known to interact with enzymes through hydrogen bonds, which can enhance enzyme stability and activity.[2] Future research could involve modifying the structure of nitrile-functionalized ILs to reduce toxicity while retaining their beneficial properties, opening avenues for their use in biotransformation or as components in drug delivery systems.[2]
Safety, Handling, and Storage
As with any chemical, proper handling of 1-(3-Cyanopropyl)-3-methylimidazolium chloride is essential. It is classified as an irritant for the skin and eyes and may cause respiratory irritation.[7][11]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Exclamation Mark (GHS07) | [7] |
| Signal Word | Warning | [4][7][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7][11] |
| Precautionary Statements | Prevention: P261, P264, P280Response: P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501 | [11] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[11]
-
Avoid the formation of dust and aerosols.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
-
In cases where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
On Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Due to the hygroscopic nature of many ionic liquids, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice to maintain low water content.[12]
Conclusion and Future Outlook
1-(3-Cyanopropyl)-3-methylimidazolium chloride stands out as a valuable and versatile task-specific ionic liquid. Its unique combination of high thermal stability, defined polarity, and metal-coordinating ability, all stemming from its nitrile functionality, makes it a powerful tool in modern chemical synthesis and catalysis. The demonstrated applications in stabilizing nanoparticle catalysts and facilitating cross-coupling reactions underscore its utility in developing more efficient and sustainable chemical processes.
Future research will likely focus on expanding its catalytic applications, exploring its electrochemical properties, and potentially designing next-generation derivatives with enhanced biocompatibility for use in biochemical and pharmaceutical contexts. As the demand for specialized and "green" chemical solutions grows, the importance of well-characterized TSILs like 1-(3-Cyanopropyl)-3-methylimidazolium chloride will undoubtedly continue to increase.
References
- Vertex AI Search. (n.d.). 1-(3-Cyanopropyl)-3-Methylimidazolium Chloride: A High-Quality Chemical Solution.
-
Ottokemi. (n.d.). 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%. Retrieved March 13, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride | MFCD09265183. Retrieved March 13, 2026, from [Link]
-
PMC. (2026, February 2). Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications. Retrieved March 13, 2026, from [Link]
-
MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved March 13, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-cyanopropyl)-3-methylimidazolium chloride. Retrieved March 13, 2026, from [Link]
-
PMC. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (2025, August 5). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Retrieved March 13, 2026, from [Link]
-
PMC. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Retrieved March 13, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved March 13, 2026, from [Link]
-
MDPI. (2020, March 28). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ionic liquid C12C1IM–Cl. Retrieved March 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved March 13, 2026, from [Link]
Sources
- 1. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pannellum [meiji.ac.jp]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-(3-Cyanopropyl)-3-methylimidazolium chloride Task Specific Ionic Liquid TSIL, = 98.5 T 683224-96-6 [sigmaaldrich.com]
- 8. 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5% | 683224-96-6 | www.ottokemi.com [ottokemi.com]
- 9. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
